molecular formula C7H6FIO B1444783 4-Fluoro-5-iodo-2-methylphenol CAS No. 900175-53-3

4-Fluoro-5-iodo-2-methylphenol

Cat. No.: B1444783
CAS No.: 900175-53-3
M. Wt: 252.02 g/mol
InChI Key: RCOFOVFXBBCXBG-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methylphenol: is an organic compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-5-iodo-2-methylphenol can be synthesized through a multi-step process involving the halogenation of 2-methylphenol. One common method involves the iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions typically include maintaining a low temperature to control the reaction rate and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-iodo-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methylphenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates nucleophilic aromatic substitution and coupling reactions by stabilizing the intermediate complexes formed during these processes .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-iodo-2-methylphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties to the molecule. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-fluoro-5-iodo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOFOVFXBBCXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733172
Record name 4-Fluoro-5-iodo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900175-53-3
Record name 4-Fluoro-5-iodo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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